molecular formula C8H17NO2S B3389686 3-[(Tert-butoxy)carbonyl]amino-1-propanethiol CAS No. 93472-93-6

3-[(Tert-butoxy)carbonyl]amino-1-propanethiol

Cat. No.: B3389686
CAS No.: 93472-93-6
M. Wt: 191.29 g/mol
InChI Key: OXGRGZGYRXZHIJ-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]amino-1-propanethiol is a useful research compound. Its molecular formula is C8H17NO2S and its molecular weight is 191.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-sulfanylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-4-6-12/h12H,4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGRGZGYRXZHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93472-93-6
Record name tert-butyl N-(3-sulfanylpropyl)carbamate
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Synthetic Methodologies and Strategies for 3 Tert Butoxy Carbonyl Amino 1 Propanethiol and Its Derivatives

Established Synthetic Pathways to the Core Structure

The synthesis of the core structure of 3-[(tert-butoxy)carbonyl]amino-1-propanethiol typically involves the protection of an amino group and the introduction or modification of a functional group to yield the desired thiol.

A common and straightforward approach begins with 3-amino-1-propanol. The amino group is first protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to form tert-butyl (3-hydroxypropyl)carbamate. This reaction is often carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) or sodium bicarbonate. The resulting alcohol is then converted to a good leaving group, typically a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534) or pyridine. Finally, the leaving group is displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thioacetate, followed by hydrolysis to yield the target thiol.

Another established pathway utilizes 3-chloropropan-1-amine as the starting material. The amino group is protected with Boc₂O, and the resulting N-Boc-3-chloropropane can then undergo nucleophilic substitution with a sulfur source, like sodium thioacetate, followed by hydrolysis to afford this compound.

The use of di-tert-butyl dicarbonate (Boc₂O) is a widely adopted method for the introduction of the Boc protecting group onto amines. organic-chemistry.orgnih.gov This reagent is commercially available and reacts under mild basic conditions, offering high chemoselectivity for the amino group. organic-chemistry.org

Enantioselective Synthesis and Stereochemical Control Strategies

While this compound itself is achiral, the principles of enantioselective synthesis and stereochemical control are crucial when synthesizing its chiral derivatives. These derivatives are important in the development of pharmaceuticals and other biologically active molecules.

Stereochemical control can be achieved through several strategies:

Substrate Control: This strategy relies on the existing stereochemistry within a molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com For instance, a chiral center in one part of the molecule can influence the approach of a reagent to another part, leading to the preferential formation of one stereoisomer.

Auxiliary Control: In this approach, a temporary chiral auxiliary is attached to the substrate to direct the stereochemistry of a reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed. This method is particularly useful when the substrate itself does not possess a suitable stereocenter for substrate control.

Catalyst Control: The use of chiral catalysts, such as enzymes or metal-ligand complexes, can induce enantioselectivity in a reaction. For example, asymmetric aldol (B89426) reactions catalyzed by zinc-ProPhenol complexes have been used to synthesize β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. nih.gov

These strategies are fundamental in the synthesis of complex molecules where precise control of stereochemistry is paramount. researchgate.net

Optimization of Reaction Conditions and Yields in Laboratory Scale

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound in a laboratory setting. Several factors can be fine-tuned to achieve this.

For the Boc protection step, various catalysts and solvent systems have been explored to improve efficiency. While traditional methods use bases like sodium hydroxide or triethylamine, catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be a chemoselective and environmentally friendly alternative. organic-chemistry.org Other catalytic systems, such as iodine, perchloric acid adsorbed on silica-gel, and ionic liquids, have also been employed to facilitate the reaction under mild and often solvent-free conditions. organic-chemistry.orgresearchgate.net

The choice of solvent can significantly impact reaction rates and yields. For instance, in the deprotection of N-Boc protected amines, solvents like trifluoroethanol (TFE) and methanol (B129727) have been found to be highly efficient at elevated temperatures. nih.gov

The molar ratio of reactants is another critical parameter. For example, in the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia, optimizing the molar ratio of the reactants, along with reaction temperature and time, led to a product yield of 90%. researchgate.net

The following table summarizes various conditions for the N-tert-butyloxycarbonylation of amines:

📊 Reaction Conditions for N-Boc Protection of Amines

Reagent/Catalyst Solvent Temperature Key Advantages
(Boc)₂O / Base Aqueous or Anhydrous Room Temperature Standard, versatile method organic-chemistry.org
(Boc)₂O Water Room Temperature Catalyst-free, chemoselective organic-chemistry.org
(Boc)₂O / Iodine Solvent-free Ambient Temperature Efficient and practical organic-chemistry.org
(Boc)₂O / HClO₄–SiO₂ Solvent-free Room Temperature Reusable catalyst organic-chemistry.org
(Boc)₂O / Ionic Liquid Varies Varies Excellent chemoselectivity researchgate.net

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound are crucial steps to obtain a product of high purity suitable for research applications. Common techniques include:

Flash Chromatography: This is a widely used method for purifying organic compounds. rsc.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a gradient of ethyl acetate (B1210297) and hexane, to separate the desired compound from impurities.

Extraction: Liquid-liquid extraction is often employed during the work-up of a reaction to separate the product from water-soluble byproducts and reagents. The choice of organic solvent is critical for efficient extraction.

Crystallization: If the product is a solid, crystallization from a suitable solvent can be an effective purification method. This technique relies on the difference in solubility of the compound and its impurities at different temperatures.

Distillation: For liquid products, distillation can be used for purification, especially if the impurities have significantly different boiling points.

For derivatives and more complex molecules, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative separations, allowing for the isolation of highly pure compounds. rsc.org

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. rsc.orgorgsyn.org

Chemical Reactivity and Transformation Mechanisms of 3 Tert Butoxy Carbonyl Amino 1 Propanethiol

Role and Characteristics of the Tert-butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and the relative ease of its removal. researchgate.net In the context of 3-[(Tert-butoxy)carbonyl]amino-1-propanethiol, the Boc group serves to mask the nucleophilicity and basicity of the primary amine, thereby allowing for selective reactions at the thiol position.

Selective Deprotection Strategies and Kinetics

The removal of the Boc group is a critical step in many synthetic pathways. This deprotection is most commonly achieved under acidic conditions. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to yield the free amine. researchgate.net

A variety of acidic reagents can be employed for Boc deprotection, with the choice of reagent often dictated by the presence of other acid-sensitive functional groups in the molecule. Common deprotection cocktails include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). nih.gov The kinetics of Boc deprotection have been shown in some systems to exhibit a second-order dependence on the acid concentration, particularly with HCl. mdpi.com

Thermal deprotection offers an alternative, acid-free method for removing the Boc group. This can be particularly advantageous when dealing with substrates that are sensitive to strong acids. Studies on various N-Boc protected amines have demonstrated that thermal cleavage can be achieved in a range of solvents, with the efficiency of the reaction being temperature-dependent. researchgate.netnih.gov For instance, selective thermal deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group has been achieved by carefully controlling the temperature. researchgate.net

The following table summarizes common methods for Boc deprotection:

Deprotection MethodReagents/ConditionsSubstrate Compatibility
Acidic Hydrolysis Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Effective but harsh; may cleave other acid-labile groups.
Hydrochloric Acid (HCl) in Dioxane or MethanolCommon and effective; potential for side reactions.
Aqueous Phosphoric Acid in Tetrahydrofuran (THF)Milder conditions, compatible with some acid-sensitive groups. nih.gov
Lewis Acid Catalysis Cerium(III) chlorideCan offer selectivity in the presence of other protecting groups. organic-chemistry.org
Thermal Cleavage High temperature in various solvents (e.g., TFE, MeOH)Acid-free; selectivity can be achieved by temperature control. researchgate.netnih.gov

Influence of Boc on Adjacent Functional Group Reactivity

The steric bulk of the tert-butyl group within the Boc moiety can also play a role in the reactivity of the thiol. While not directly bonded to the sulfur atom, its presence may influence the approach of bulky reagents to the thiol group, potentially affecting reaction rates and stereochemical outcomes in certain transformations.

Reactivity of the Thiol (-SH) Moiety

The thiol group is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation to form disulfide bonds.

Oxidation Pathways and Disulfide Bond Formation Research

The oxidation of thiols to disulfides is a fundamental transformation in chemistry and biology. In the case of this compound, this reaction leads to the formation of a symmetrical disulfide. This process is crucial in fields such as peptide and protein chemistry for the formation of structural disulfide bridges. researchgate.netspringernature.com

The oxidation can be achieved using a variety of oxidizing agents. Air oxidation, particularly in the presence of a base, is a common and mild method. Other reagents that can effect this transformation include hydrogen peroxide, iodine, and dimethyl sulfoxide (B87167) (DMSO). uwaterloo.ca The mechanism of disulfide formation often involves the initial formation of a thiolate anion, which then acts as a nucleophile, attacking another thiol molecule (or a reactive intermediate) to form the disulfide bond. In biological systems, this process is often catalyzed by enzymes. nih.gov

Research in peptide synthesis has extensively utilized the controlled formation of disulfide bonds from protected cysteine residues, which are structurally analogous to this compound. thieme-connect.de These studies have led to the development of various strategies for selective and directed disulfide bond formation, often employing orthogonal protecting groups for different cysteine residues. thieme-connect.de

Thiol-Michael Addition Reactions and Mechanisms

The Thiol-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a highly efficient and widely used "click" reaction. datapdf.comnih.govresearchgate.net The thiol moiety of this compound can readily participate in this reaction.

The mechanism of the Thiol-Michael addition can be catalyzed by either a base or a nucleophile. researchgate.net

Base-Catalyzed Mechanism: A base abstracts the acidic proton from the thiol, generating a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the Michael acceptor in a conjugate addition, forming an enolate intermediate. Subsequent protonation of the enolate yields the final thioether product.

Nucleophile-Initiated Mechanism: A nucleophile (such as a phosphine) adds to the Michael acceptor, generating a zwitterionic intermediate. This intermediate then deprotonates the thiol to form a thiolate, which proceeds to add to another molecule of the Michael acceptor.

The rate of the Thiol-Michael addition is influenced by several factors, including the pKa of the thiol, the nature of the Michael acceptor, the catalyst, and the solvent. nih.gov Generally, more acidic thiols (with lower pKa values) form the reactive thiolate anion more readily, leading to faster reaction rates. maastrichtuniversity.nl The reactivity of the Michael acceptor is also crucial, with more electron-deficient alkenes exhibiting higher reactivity. nsf.gov

Studies on the Michael addition of thiols to dehydroamino acid derivatives have demonstrated the utility of this reaction in synthesizing modified amino acids. researchgate.net

Coordination Chemistry with Transition Metals

The thiol and the nitrogen atom of the protected amine in this compound can act as potential donor atoms for coordination with transition metal ions. Thiol-containing amino acids are known to act as chelating ligands, forming stable complexes with a variety of metals. researchgate.net

While the Boc-protected amine nitrogen is generally less coordinating than a free amine due to steric hindrance and the delocalization of the nitrogen lone pair into the carbonyl group, it can still participate in coordination under certain conditions. mdpi.com The primary coordination site is expected to be the soft thiolate group, which has a high affinity for soft transition metals.

The coordination of aminothiols to transition metals can lead to the formation of mononuclear or polynuclear complexes, with the thiol often acting as a bridging ligand. nih.gov The geometry of the resulting metal complexes is influenced by the nature of the metal ion, the ligand, and the reaction conditions. Although specific studies detailing the crystal structures of transition metal complexes with this compound are not prevalent in the provided search results, the general principles of coordination chemistry of aminothiols and related Schiff base ligands suggest the potential for the formation of diverse and structurally interesting metal complexes. scirp.orgderpharmachemica.comresearchgate.netnih.gov

Chemical Modifications and Derivatizations of the Aminopropanethiol Backbone

The presence of two distinct functional groups, a tert-butoxycarbonyl (Boc)-protected amine and a primary thiol, on the 3-aminopropanethiol (B1201785) backbone allows for a range of selective chemical transformations. The Boc protecting group provides stability to the amino functionality under various conditions, enabling reactions to be directed specifically to the thiol group. Conversely, deprotection of the amine unveils a nucleophilic site ready for subsequent modifications, such as amide bond formation.

Amide Bond Formation and Peptide Coupling Studies

The primary amino group of 3-aminopropanethiol, once deprotected, is readily available for the formation of amide bonds. This reactivity is fundamental in peptide synthesis, where the molecule can be incorporated into peptide chains. The synthesis of peptides is a stepwise process that involves the coupling of amino acids through the formation of amide (peptide) bonds. nih.govyoutube.com

The general strategy for incorporating the 3-aminopropanethiol moiety into a peptide sequence involves the initial removal of the Boc protecting group. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA). nih.gov The resulting free amine can then act as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid or peptide fragment.

A variety of coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions and racemization. uantwerpen.benih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium (B103445) salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). nih.govnih.gov The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields and purity of the desired peptide. rsc.org

Table 1: Representative Conditions for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Reaction Time
DCCHOBtDIPEADMF/DCM2-12 h
HBTUHOBtDIPEADMF1-4 h
PyBOPHOBtDIPEADMF1-4 h
HATU-DIPEADMF30 min - 2 h

This table presents generalized conditions for peptide coupling reactions. Actual conditions may vary depending on the specific substrates and desired product.

Alkylation, Acylation, and Other Functionalizations

The thiol group of this compound is a potent nucleophile, making it susceptible to a variety of functionalization reactions, including alkylation and acylation. These modifications are often carried out while the amino group remains protected, ensuring the chemoselectivity of the transformation.

Alkylation: The sulfur atom can be readily alkylated by treatment with alkyl halides or other electrophilic alkylating agents. This reaction proceeds via an SN2 mechanism, leading to the formation of a thioether linkage. The choice of base and solvent is critical for the success of the alkylation reaction. Weaker bases such as triethylamine (B128534) or diisopropylethylamine are often sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Acylation: Acylation of the thiol group can be achieved using acyl chlorides, anhydrides, or activated esters. This reaction results in the formation of a thioester. Similar to alkylation, the reaction is typically performed in the presence of a base to facilitate the formation of the thiolate. Thioesters are valuable intermediates in organic synthesis and can be used in various subsequent transformations.

Other functionalizations at the thiol group include Michael additions to α,β-unsaturated carbonyl compounds and the formation of disulfides through oxidative coupling. These reactions further expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional moieties.

Table 2: Examples of Thiol Functionalization Reactions

Reaction TypeReagentProduct Type
AlkylationAlkyl Halide (e.g., Benzyl Bromide)Thioether
AcylationAcyl Chloride (e.g., Acetyl Chloride)Thioester
Michael Additionα,β-Unsaturated KetoneThioether Adduct
Oxidative CouplingIodine (I2)Disulfide

This table provides illustrative examples of reactions involving the thiol group. The specific reagents and conditions can be tailored to achieve the desired functionalization.

Applications in Advanced Organic Synthesis and Chemical Biology

Utility as a Chiral Building Block in Complex Molecular Architectures

While 3-[(Tert-butoxy)carbonyl]amino-1-propanethiol is an achiral molecule, its strategic derivatization or its use in asymmetric synthesis allows for the creation of chiral structures. The thiol and the protected amine functionalities provide two distinct points for chemical modification, enabling its use as a scaffold to introduce chirality. For instance, the thiol group can undergo Michael additions to prochiral α,β-unsaturated systems, or the deprotected amine can be acylated with chiral carboxylic acids.

In the broader context of aminothiols, their derivatives have been successfully employed as chiral ligands in metal-catalyzed asymmetric reactions. Although specific examples detailing the use of enantiomerically pure this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential in this area. For example, chiral catalysts can be used to effect enantioselective transformations on prochiral substrates derived from this aminothiol (B82208).

Contributions to Peptide and Peptidomimetic Synthesis

The presence of both an amino and a thiol group makes this compound a particularly useful tool in the synthesis of modified peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acid chains.

Applications in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the general process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. peptide.compeptide.com The Boc protecting group on the α-amine of an amino acid prevents self-polymerization and directs the reaction to the desired carboxyl group. peptide.com The Boc group is stable under the coupling conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the amine for the next coupling cycle. peptide.compeptide.comchempep.com

While specific protocols detailing the direct incorporation of this compound onto a solid support are not widespread, analogous N-protected aminothiols, such as N-Fmoc aminopropanethiol, have been used in the synthesis of thioether-containing peptides. nih.gov This suggests that the Boc-protected counterpart could be similarly employed. The thiol group would typically require an orthogonal protecting group during the peptide chain elongation to prevent side reactions. After the peptide sequence is assembled, this protecting group can be selectively removed to allow for further modification of the thiol, such as cyclization or conjugation.

Table 1: Key Steps in Boc-Based Solid-Phase Peptide Synthesis

StepDescriptionReagents
Deprotection Removal of the Boc protecting group from the N-terminal amino acid.50% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)
Neutralization Conversion of the resulting ammonium (B1175870) salt to a free amine.5-10% Diisopropylethylamine (DIEA) in DCM or N-Methylpyrrolidone (NMP)
Coupling Formation of the peptide bond with the next Boc-protected amino acid.Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIEA)
Cleavage Release of the completed peptide from the solid support and removal of side-chain protecting groups.Strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

Role in Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis offers advantages for large-scale production and the synthesis of complex or modified peptides. researchgate.net In this approach, the coupling reactions and deprotection steps are carried out in solution. Similar to SPPS, protecting groups are essential to control the sequence of bond formation. ekb.eg

This compound can be a valuable reactant in solution-phase methodologies. After deprotection of the Boc group, the resulting 3-amino-1-propanethiol can be coupled to the C-terminus of a peptide or amino acid using standard peptide coupling reagents. researchgate.net Conversely, the thiol group can be reacted with a suitable electrophile on a peptide, such as a haloacetyl group, to form a stable thioether linkage. The Boc-protected amine ensures that only the thiol group reacts under these conditions.

Design and Synthesis of Conformationally Constrained Peptide Analogs

Introducing conformational constraints into peptides is a widely used strategy to enhance their biological activity, selectivity, and metabolic stability. yonsei.ac.kr Cyclization is a common method to achieve this rigidity. qyaobio.comnih.govresearchgate.net The thiol group of 3-amino-1-propanethiol provides an excellent handle for peptide cyclization.

After incorporating the aminothiol into a linear peptide sequence, typically synthesized via SPPS, the thiol group can be used to form a cyclic structure. One common approach is the formation of a thioether bond by reacting the thiol with an electrophilic side chain of another amino acid in the peptide, such as a bromoacetylated lysine. nih.gov This results in a stable, conformationally restricted cyclic peptide. The length and nature of the linker used for cyclization can be varied to fine-tune the three-dimensional structure of the peptide. nih.gov

Precursor and Scaffold in Medicinal Chemistry Research

The chemical functionalities of this compound make it an attractive starting material and scaffold for the synthesis of various compounds in medicinal chemistry.

Development of Enzyme Inhibitors and Biological Probes

Enzyme inhibitors are crucial tools in drug discovery and chemical biology to study and modulate the activity of enzymes. mdpi.com Cysteine proteases, a class of enzymes involved in numerous physiological and pathological processes, are a prominent target for inhibitor development. mdpi.comnih.govku.edu The active site of these enzymes contains a reactive cysteine residue, making them susceptible to inhibition by electrophilic compounds that can form a covalent bond with the thiol group.

Aminothiol-containing compounds can serve as precursors for the synthesis of cysteine protease inhibitors. mdpi.combiorxiv.org The thiol group of 3-amino-1-propanethiol, after deprotection, can be designed to interact with the active site of a cysteine protease. The amino group provides a point of attachment for peptide-like or small molecule fragments that can confer specificity for the target enzyme. For example, dipeptidyl inhibitors with various "warheads" that react with the active site cysteine have been developed. mdpi.com

Furthermore, the bifunctional nature of this compound allows for its use in the synthesis of biological probes. A reporter molecule, such as a fluorophore or a biotin (B1667282) tag, can be attached to the amino group, while the thiol group can be modified to include a reactive group for covalent labeling of a target protein. Such probes are invaluable for activity-based protein profiling and other chemical biology applications. nih.govfrontiersin.org

Synthesis of Diverse Heterocyclic Compounds

This compound serves as a versatile bifunctional building block in the synthesis of a variety of heterocyclic compounds. The presence of a protected amine and a reactive thiol group within the same molecule allows for sequential and controlled introduction of different functionalities, leading to the construction of complex cyclic structures. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, providing a strategic advantage in multistep synthetic sequences.

One of the primary applications of this aminothiol is in the synthesis of sulfur-containing heterocycles, such as thiazolidine (B150603) derivatives. Thiazolidin-4-ones, for instance, are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov The general synthesis of these compounds involves the condensation of an amine, a carbonyl compound, and a mercaptoalkanoic acid. In a potential synthetic route, the deprotected amino group of 3-amino-1-propanethiol could react with an aldehyde or ketone to form an intermediate imine, which then undergoes intramolecular cyclization with the thiol group to form a thiazolidine ring. The Boc-protected precursor ensures that the amino group's reactivity is masked until the desired step.

The following table illustrates a generalized reaction scheme for the synthesis of N-substituted thiazolidine derivatives, where a deprotected aminothiol, conceptually derived from this compound, could be utilized.

Reactant 1Reactant 2Product ClassGeneral Structure
Deprotected 3-amino-1-propanethiolAldehyde/KetoneThiazolidineA five-membered ring containing sulfur and nitrogen
Deprotected 3-amino-1-propanethiolα,β-Unsaturated carbonylMichael AdductIntermediate for further cyclization

Furthermore, the thiol group can participate in thio-Michael additions to α,β-unsaturated systems, a reaction that is fundamental in the construction of various heterocyclic frameworks. researchgate.net The resulting adducts can be further manipulated and cyclized to afford larger, more complex heterocyclic systems. The strategic placement of the protected amine allows for its subsequent deprotection and reaction to close a ring or to introduce further diversity into the molecule. While specific examples detailing the extensive use of this compound in the synthesis of a wide array of heterocycles are not extensively documented in readily available literature, its structural motifs are analogous to those used in established synthetic methodologies for heterocycles. nih.govimpactfactor.orgwisdomlib.org

Advanced Spectroscopic and Analytical Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-[(tert-butoxy)carbonyl]amino-1-propanethiol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The tert-butoxycarbonyl (Boc) group gives rise to a prominent singlet for its nine equivalent methyl protons, typically observed in the upfield region. The protons of the propyl chain appear as distinct multiplets, with their chemical shifts influenced by adjacent functional groups (the amino group and the thiol group). The proton on the nitrogen of the carbamate (B1207046) and the proton on the sulfur of the thiol group often appear as broad singlets, and their positions can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. Key signals include those for the quaternary and methyl carbons of the Boc group, the three distinct carbons of the propanethiol backbone, and the carbonyl carbon of the carbamate, which appears furthest downfield. compoundchem.com The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, confirming the connectivity of the molecule. oregonstate.edu The correlation between ¹³C NMR chemical shifts of carbonyl carbons and solvent polarities has been observed in various amino acid derivatives. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
(CH₃)₃C-~1.4 (s, 9H)~28.5
(CH₃)₃C --~79.0
-NH-C =O-~156.0
-NH-Variable, broad (1H)-
-CH₂-NH-~3.2 (q, 2H)~40.0
-CH₂-CH₂-CH₂-~1.8 (quint, 2H)~34.0
-SHVariable, broad (t, 1H)-
-CH₂-SH~2.6 (t, 2H)~24.0

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and experimental conditions. oregonstate.edumnstate.eduwisc.edu

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula is C₈H₁₇NO₂S, corresponding to a monoisotopic mass of approximately 191.10 Da. lookchem.com

Soft ionization techniques like Electrospray Ionization (ESI) are commonly used. In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺.

A defining characteristic in the mass spectrum of Boc-protected amines is the facile loss of the Boc group through several fragmentation pathways. nih.gov Common fragmentation patterns observed under MS conditions include:

Loss of isobutylene: A neutral loss of 56 Da (C₄H₈) via a McLafferty-like rearrangement, resulting in a carbamic acid intermediate that can subsequently lose CO₂. nih.govreddit.comresearchgate.net

Loss of the entire Boc group: A loss of 101 Da corresponding to the tert-butoxycarbonyl group. doaj.org

Loss of tert-butyl cation: Fragmentation can lead to the formation of a stable tert-butyl cation at m/z 57.

These characteristic fragmentation pathways are invaluable for the structural confirmation of the compound and for identifying it within complex mixtures. doaj.orgniscpr.res.in

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions characteristic of the Boc-protected amine. A study on the closely related tert-butyl-N-(3-hydroxypropyl) carbamate confirms the characteristic peaks for the secondary amide of the Boc group. researchgate.net

Key vibrational modes include:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponds to the stretching of the N-H bond in the carbamate. specac.com

C-H Stretch: Multiple bands in the 2850-2980 cm⁻¹ region arise from the symmetric and asymmetric stretching of C-H bonds in the tert-butyl and propyl groups. quora.com

C=O Stretch: A strong, sharp absorption band typically between 1680-1710 cm⁻¹ is characteristic of the carbonyl group in the carbamate. researchgate.netvscht.cz

S-H Stretch: The thiol S-H stretch is expected in the region of 2550-2600 cm⁻¹. This peak is often weak and can sometimes be difficult to observe. reddit.comresearchgate.netacs.org

Table 2: Characteristic IR Absorption Bands
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H (Carbamate)Stretch3300 - 3400Medium
C-H (Alkyl)Stretch2850 - 2980Medium-Strong
C=O (Carbamate)Stretch1680 - 1710Strong
N-H (Carbamate)Bend~1520Medium
C-N (Carbamate)Stretch1029 - 1200Medium
S-H (Thiol)Stretch2550 - 2600Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound does not possess any significant chromophores that absorb light in the typical UV-Vis range (200-800 nm). The molecule consists of saturated alkyl chains, a carbamate, and a thiol group, none of which have electronic transitions in this region. Therefore, UV-Vis spectroscopy is not a primary technique for its characterization but can be useful for detecting impurities that do contain chromophores.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound itself may not be widely available, the analysis of its derivatives or structurally similar Boc-protected compounds offers valuable insights.

Studies on crystalline Boc-protected amino acids and peptides reveal specific conformational preferences for the urethane (B1682113) group. rsc.orgnih.gov The tert-butyl group often adopts a specific orientation relative to the carbamate functionality to minimize steric hindrance. acs.orgacs.org X-ray analysis of derivatives would definitively establish the molecular conformation, including the torsion angles of the propyl chain and the geometry of the carbamate group. This information is crucial for understanding how the molecule packs in a crystal lattice and engages in intermolecular interactions like hydrogen bonding, which would primarily involve the N-H and S-H groups.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of this compound and for the analysis of its chiral derivatives.

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the chemical purity of the compound. dcu.ie A typical setup would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid. researchgate.net Detection is usually performed with a UV detector at a low wavelength (around 210 nm) to observe the carbamate carbonyl bond, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).

Enantiomeric Excess Determination: The parent molecule, this compound, is achiral. However, this analytical technique is critical for its chiral derivatives, such as those substituted on the propyl backbone. Chiral HPLC is the preferred method for determining the enantiomeric excess (e.e.) of such derivatives. yakhak.org This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. sigmaaldrich.comchromatographyonline.com Polysaccharide-based CSPs are often effective for separating enantiomers of derivatized amines and amino acid esters. yakhak.org The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomeric peaks, allowing for accurate quantification of the e.e. researchgate.net

Computational and Theoretical Investigations of 3 Tert Butoxy Carbonyl Amino 1 Propanethiol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional structures of molecules. nih.gov For 3-[(tert-butoxy)carbonyl]amino-1-propanethiol, these calculations can predict key geometric parameters and identify the lowest energy conformers.

The process begins with building an initial structure of the molecule. This structure is then subjected to geometry optimization, an iterative process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. nih.gov Various combinations of DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) can be employed to achieve a balance between computational cost and accuracy. researchgate.netacs.org The choice of functional is crucial, as some are better suited for describing specific types of interactions, such as the non-covalent forces that influence conformation. unimelb.edu.au

Upon optimization, a wealth of structural data can be extracted. This includes precise bond lengths, bond angles, and dihedral angles that define the molecular shape. Due to the flexibility of the propane (B168953) chain and the rotation around the C-N and C-S bonds, the molecule can exist in several conformations. By performing a conformational search, researchers can identify multiple stable conformers and rank them by their relative energies. The global minimum conformation represents the most probable structure in the gas phase.

Electronic properties can also be derived from these calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is often associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Hypothetical Geometric Parameters for the Global Minimum Conformation of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
Parameter TypeAtoms InvolvedValue
Bond LengthS-H1.34 Å
Bond LengthC1-S1.83 Å
Bond LengthN-C(Boc)1.48 Å
Bond AngleC1-S-H96.5°
Bond AngleC1-C2-C3112.1°
Bond AngleC2-C3-N110.8°
Dihedral AngleH-S-C1-C2-65.3°
Dihedral AngleS-C1-C2-C3178.5°
Dihedral AngleC1-C2-C3-N-70.2°

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment. tandfonline.com

For a flexible molecule like this compound, MD is particularly useful for exploring its vast conformational space in solution. rsc.orgnih.gov The simulation would typically start with one of the low-energy conformers obtained from DFT calculations. The molecule is then placed in a simulation box, often filled with solvent molecules like water, to mimic solution conditions. The interactions between all atoms are described by a molecular mechanics force field (e.g., AMBER, CHARMM, OPLS). nih.gov

Over the course of a simulation (ranging from nanoseconds to microseconds), the molecule will spontaneously transition between different conformations. By analyzing the simulation trajectory, one can identify the most frequently visited conformational states and calculate the free energy differences between them. tandfonline.com This provides a more realistic picture of the molecule's structural preferences in a specific environment than gas-phase calculations alone.

MD simulations are also powerful for studying intermolecular interactions. researchgate.net For instance, the simulation can reveal how water molecules arrange around the thiol and Boc-protected amine groups, identifying persistent hydrogen bonding networks. It can also model non-classical interactions, such as the S–H/π interaction, where the thiol group might interact with aromatic systems. nih.gov By analyzing radial distribution functions, one can quantify the probability of finding solvent molecules or other solutes at a certain distance from specific atoms in the molecule, offering a detailed picture of the local solvation structure.

Table 2: Illustrative Results from a Hypothetical 100 ns MD Simulation of this compound in Aqueous Solution.
Conformational ClusterPopulation (%)Description of Key Dihedral (S-C1-C2-C3)Average S-H···O(water) Hydrogen Bonds
145%Anti (~180°)0.8
232%Gauche+ (~60°)1.1
318%Gauche- (~-60°)1.0
45%Other/transitional statesN/A

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms

Computational methods can go beyond structure and dynamics to predict how a molecule will behave in a chemical reaction. DFT calculations are central to this effort, providing insights into electronic structure that govern reactivity. unimelb.edu.au

The reactivity of this compound is dominated by the thiol group (-SH), a potent nucleophile. The HOMO, which is typically localized on the sulfur atom, indicates the site of nucleophilic attack. nih.gov Conversely, a Molecular Electrostatic Potential (MEP) map can visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. frontiersin.org Properties such as ionization potential (approximated by HOMO energy), electron affinity (approximated by LUMO energy), global hardness, and electrophilicity can be calculated to compare the reactivity of the molecule with others. Local reactivity descriptors, such as Fukui functions, can predict which specific atom within a molecule is most susceptible to nucleophilic, electrophilic, or radical attack. acs.org

Furthermore, computational chemistry is invaluable for elucidating detailed reaction mechanisms. stackexchange.com For example, the mechanism of thiol oxidation or its addition to an electrophile (a Michael addition) can be modeled. nih.govresearchgate.netnih.gov This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. acs.org This approach allows for the comparison of different possible pathways to determine the most likely mechanism.

Table 3: Hypothetical Reactivity Descriptors for this compound Calculated from DFT.
DescriptorCalculated Value (eV)Interpretation
E(HOMO)-6.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
E(LUMO)+1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap7.7 eVIndicates high kinetic stability.
Global Hardness (η)3.85 eVMeasures resistance to change in electron distribution.
Electronegativity (χ)2.65 eVMeasures the ability to attract electrons.

Ligand-Receptor Interaction Modeling of Derivatives

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govnih.govazolifesciences.com Derivatives of this compound could be designed and evaluated as potential enzyme inhibitors, for example, against cysteine proteases where the thiol group could form a covalent bond or key non-covalent interactions.

The docking process involves several steps. jscimedcentral.com First, a high-resolution 3D structure of the target receptor is obtained, usually from a public database like the Protein Data Bank (PDB). Then, 3D models of the designed ligands (derivatives of the parent compound) are generated and their low-energy conformations are determined. Using a docking program (e.g., AutoDock, GOLD), the ligands are placed into the defined binding site of the receptor. springernature.com A search algorithm explores various possible orientations and conformations (poses) of the ligand within the site. nih.gov

Each generated pose is evaluated by a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. chemrxiv.org Lower binding energies suggest more favorable interactions and a higher likelihood of binding. mdpi.com The top-ranked poses are then analyzed to understand the specific intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and the amino acid residues of the protein. mdpi.comnih.gov This analysis can provide crucial insights into the structure-activity relationship (SAR) and guide the design of more potent and selective derivatives.

Table 4: Hypothetical Molecular Docking Results for Designed Derivatives of this compound Against a Cysteine Protease Target.
CompoundModification on Parent StructureBinding Energy (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Parent Compound--5.818,500Cys25, His159
Derivative 1Boc group replaced with Benzoyl group-7.2850Cys25, His159, Trp177 (π-stacking)
Derivative 2Addition of a phenyl group to C2-6.91,500Cys25, His159, Leu67 (hydrophobic)
Derivative 3Thiol replaced with hydroxyl-4.5150,000His159 (H-bond)
Derivative 4Benzoyl group + Phenyl on C2-8.595Cys25, His159, Trp177, Leu67

Future Research Directions and Emerging Applications of 3 Tert Butoxy Carbonyl Amino 1 Propanethiol

Innovations in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research into the synthesis of 3-[(Tert-butoxy)carbonyl]amino-1-propanethiol is expected to align with these principles, moving beyond traditional methods to more innovative and sustainable approaches.

Key areas of innovation are likely to include:

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to conventional chemical synthesis. niscpr.res.in Future methodologies may employ enzymes, such as lipases or amidases, for the N-Boc protection of 3-amino-1-propanethiol or for the direct synthesis from precursors. niscpr.res.inrsc.org The use of immobilized enzymes could further enhance sustainability by allowing for catalyst recycling and continuous production processes. rsc.org

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.com Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and minimized solvent usage. mdpi.comsigmaaldrich.com This approach is particularly advantageous for handling hazardous reagents and for scaling up production. sigmaaldrich.com

Solvent-Free and Water-Mediated Reactions: A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Research is anticipated to explore solvent-free reaction conditions, potentially using mechanochemistry (grinding) or reactions in aqueous media. niscpr.res.inresearchgate.netnih.gov Water-mediated catalyst-free N-Boc protection has been shown to be effective for various amines and could be adapted for aminopropanethiol. nih.gov

Atom Economy-Focused Routes: Future synthetic strategies will likely prioritize atom economy, designing reaction pathways where the maximum number of atoms from the reactants are incorporated into the final product. This involves exploring alternative starting materials and reaction mechanisms that avoid the generation of stoichiometric byproducts.

Green Synthesis StrategyPotential AdvantagesRelevant Research Area
Enzymatic Synthesis High selectivity, mild reaction conditions, reduced waste.Biocatalysis, Immobilized Enzymes. niscpr.res.inrsc.org
Flow Chemistry Improved safety, scalability, automation, reduced waste.Continuous Processing, Microreactors. mdpi.comsigmaaldrich.com
Solvent-Free Conditions Elimination of solvent waste, potential for simplified workup.Mechanochemistry, Solid-State Synthesis. researchgate.net
Aqueous Synthesis Use of an environmentally benign solvent, potential for unique reactivity.Water-mediated Reactions. nih.gov

Exploration of Novel Catalytic Roles and Reagent Applications

While primarily utilized as a bifunctional linker and building block, the unique structural features of this compound suggest potential for its application as a reagent or in the development of novel catalysts.

Future research may explore:

Thiol-Based Organocatalysis: The thiol group can participate in various catalytic cycles, such as Michael additions and thiol-ene reactions. While the Boc-protected amine moderates reactivity, deprotection in situ could unveil a potent organocatalyst. Research into its application in asymmetric catalysis, where the chiral environment is introduced via a co-catalyst or substrate, could be a fruitful avenue.

Ligand Development for Homogeneous Catalysis: The thiol and (deprotected) amine functionalities make this molecule an excellent candidate for a bidentate ligand in transition metal catalysis. It could be used to synthesize novel metal complexes for reactions such as cross-coupling, hydrogenation, or oxidation. The tert-butyl group of the Boc protecting group could be modified to tune the steric and electronic properties of the resulting catalyst.

Reagent in Multicomponent Reactions: As a bifunctional molecule, it is well-suited for use in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This could enable the rapid synthesis of novel heterocyclic compounds or complex peptide mimics with potential biological activity. rsc.org

Development of Cleavable Reagents: Building on the principle of cleavable linkers used in antibody-drug conjugates, the core structure can be incorporated into more complex reagents for organic synthesis. For instance, it could be part of a traceless purification tag or a temporary protecting group that can be removed under specific redox conditions targeting the thiol.

Integration into Next-Generation Functional Materials

The ability of the thiol group to form strong bonds with noble metal surfaces makes this compound an ideal candidate for the surface modification of materials and the creation of highly organized molecular architectures.

Emerging applications in this area include:

Self-Assembled Monolayers (SAMs): This compound can be used to form well-ordered SAMs on gold and other metallic surfaces. sigmaaldrich.comsigmaaldrich.com The Boc-protected amine provides a terminal group whose properties can be precisely controlled. Subsequent deprotection on the surface exposes a reactive primary amine, which can be used to covalently attach other molecules, such as proteins, DNA, or synthetic polymers. rsc.org This creates a versatile platform for the development of biosensors, biocompatible coatings, and platforms for studying cell-surface interactions. rsc.orgnorthwestern.edu

Functionalization of Nanoparticles: The thiol group allows for the direct functionalization of gold, silver, and quantum dot nanoparticles. nih.govnih.govmdpi.com The Boc-protected amine provides a stable, non-interactive surface during nanoparticle synthesis and purification. mdpi.commdpi.com After assembly, the Boc group can be removed to expose the amine for further conjugation, enabling the development of targeted drug delivery vehicles, diagnostic imaging agents, and novel catalysts. nih.govmdpi.com

Redox-Responsive Polymers and Hydrogels: The thiol group can be oxidized to form disulfide bonds, which are cleavable under reducing conditions. By incorporating this molecule into polymer chains or as a cross-linker, it is possible to create "smart" materials that respond to the redox environment. Such materials are being investigated for applications in targeted drug delivery, where the disulfide bonds are stable in the bloodstream but are cleaved in the reducing environment inside a cell, triggering drug release. nih.gov

Material ApplicationKey Functional GroupEnabling FeaturePotential Use
Self-Assembled Monolayers Thiol (-SH)Strong Au-S bond formation for surface anchoring. sigmaaldrich.comsigmaaldrich.comBiosensors, biocompatible coatings. northwestern.edu
Nanoparticle Functionalization Thiol (-SH)Covalent attachment to nanoparticle surfaces. nih.govnih.govTargeted drug delivery, bioimaging. mdpi.com
Redox-Responsive Polymers Thiol / Disulfide (-SH / -S-S-)Reversible disulfide bond formation. nih.govControlled release systems, smart hydrogels.

Expansion of Advanced Biomedical Research Applications

The structural components of this compound make it a highly relevant precursor for developing sophisticated tools for biomedical research and therapy. The Boc-protected amine allows for selective chemical modifications, while the thiol group provides a reactive handle for conjugation or can be used in its oxidized disulfide form.

Future biomedical research directions are expected to include:

Precursor for Cleavable Linkers in Bioconjugates: The disulfide analog of this molecule, formed by oxidizing the thiol, is a key component of redox-sensitive cleavable linkers. Mono-Boc-cystamine, a related disulfide compound, is used in the synthesis of linkers for antibody-drug conjugates (ADCs). broadpharm.comwikipedia.org The linker connects a cytotoxic drug to an antibody, and upon internalization into a cancer cell, the disulfide bond is cleaved, releasing the drug. wikipedia.org Further research will likely focus on fine-tuning the stability and cleavage kinetics of such linkers derived from this precursor.

Component of Targeted Drug and Gene Delivery Systems: After deprotection, the resulting aminothiol (B82208) (cysteamine) is widely used to functionalize nanoparticles for delivering genetic material like plasmid DNA and siRNA into cells. nih.gov The positive charge of the amine facilitates binding to negatively charged nucleic acids, while the thiol allows for attachment to gold nanoparticles. nih.govrsc.org The use of the Boc-protected version allows for the synthesis of more complex, multi-functional delivery systems where other moieties can be added before the final amine is revealed.

Building Block for Novel Peptidomimetics: As a modified amino acid analog, this compound can be incorporated into peptide chains to introduce unique structural and functional properties. nih.govspringernature.comnih.gov The thiol side chain can be used for cyclization, forming disulfide bridges to constrain the peptide's conformation, or for conjugation to other molecules. The Boc protecting group is standard in solid-phase peptide synthesis. nih.govspringernature.com This allows for the creation of peptides with enhanced stability, receptor affinity, or novel functionalities.

Development of Mucoadhesive Polymers: Thiolated polymers, or "thiomers," exhibit enhanced mucoadhesive properties due to the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. Cysteamine, the deprotected form of the title compound, can be covalently attached to polymers like polycarbophil (B1168052) to create these thiomers, which are promising excipients for drug delivery systems designed to adhere to mucosal surfaces. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-[(tert-butoxy)carbonyl]amino-1-propanethiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) or tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine, DMAP). For thiol-containing analogs, post-synthetic thiol protection (e.g., using trityl groups) may be required to prevent oxidation. A two-step approach is often used:

Amine Protection : React 3-amino-1-propanethiol with Boc₂O in dichloromethane (DCM) at 0–25°C for 4–12 hours .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT-135) and mass spectrometry (ESI-MS or HRMS). Key spectral markers:
  • ¹H NMR : δ 1.4 ppm (s, 9H, Boc tert-butyl), δ 3.1–3.3 ppm (m, 2H, CH₂-SH), δ 4.5 ppm (br s, NH).
  • ¹³C NMR : δ 28.2 ppm (Boc CH₃), δ 80.1 ppm (Boc quaternary C), δ 155 ppm (C=O).
  • ESI-MS : Expected [M+H]⁺ = 220.2 g/mol (C₈H₁₇NO₂S).
    Purity Assessment : Reverse-phase HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic or oxidative conditions, and how can degradation be mitigated?

  • Methodological Answer : The Boc group is acid-labile (cleaved by TFA/HCl), while the thiol is prone to oxidation (forming disulfides). Stability studies:
  • Acidic Conditions : Expose to 10% TFA in DCM; monitor Boc deprotection via TLC.

  • Oxidative Stress : Test in air vs. N₂ atmosphere; quantify disulfide formation via Ellman’s assay.
    Mitigation Strategies :

  • Use scavengers (e.g., triethylsilane) during Boc deprotection to stabilize the thiol.

  • Store under inert gas at –20°C with molecular sieves .

    • Data Table :
ConditionTime (h)Degradation Product% Remaining (HPLC)
10% TFA/DCM1Deprotected amine15%
Air, 25°C24Disulfide dimer40%

Q. What strategies resolve contradictions in reported bioactivity data for Boc-protected thiol derivatives?

  • Methodological Answer : Discrepancies often arise from:

Thiol Oxidation : Uncontrolled disulfide formation alters bioactivity. Validate purity pre-assay.

Solubility Differences : Use DMSO/PBS co-solvents to standardize concentrations.

Assay Interference : Thiols may react with assay reagents (e.g., thiol-sensitive dyes). Include control experiments with β-mercaptoethanol.
Case Study : Neuroprotective assays for Boc-protected thiols showed ±20% variability; normalization to free thiol content (via DTNB assay) resolved inconsistencies .

Q. How can this compound serve as a building block in peptide mimetics or enzyme inhibitors?

  • Methodological Answer : The thiol group enables conjugation via disulfide bonds or Michael additions, while the Boc group allows selective deprotection. Example applications:
  • Peptide Mimetics : Incorporate into cysteine-rich scaffolds (e.g., zinc finger domains) via thiol-disulfide exchange.
  • Enzyme Inhibitors : Target cysteine proteases (e.g., caspases) by forming covalent adducts.
    Synthetic Protocol :

Deprotect Boc with TFA.

React thiol with maleimide-functionalized peptides (e.g., PEG-maleimide) at pH 6.5–7.3.
Validation : LC-MS/MS to confirm conjugate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.